REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:4])[CH3:3]>C(CC(C)(C)C)(C)C>[CH3:4][C:2]([CH2:3][C:2]([CH3:4])([CH3:3])[CH3:1])=[CH2:1].[CH3:4][C:2]([CH3:3])=[CH:1][C:2]([CH2:3][C:2]([CH3:4])([CH3:3])[CH3:1])([CH3:1])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)CC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)CC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC(C)(C)CC(C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |